3-((4-((1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)phenyl)(methyl)amino)propanenitrile

Description

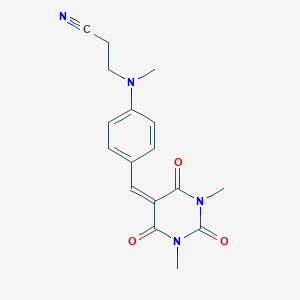

This compound features a central 1,3-dimethyl-2,4,6-trioxotetrahydropyrimidinylidene core conjugated to a phenyl ring via a methylene bridge. The phenyl group is further substituted with a methylamino-propanenitrile moiety. The propanenitrile group introduces polarity and may enhance solubility in aprotic solvents.

Properties

IUPAC Name |

3-[4-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-N-methylanilino]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3/c1-19(10-4-9-18)13-7-5-12(6-8-13)11-14-15(22)20(2)17(24)21(3)16(14)23/h5-8,11H,4,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKEPIVZDHWCMNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC2=CC=C(C=C2)N(C)CCC#N)C(=O)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((4-((1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)phenyl)(methyl)amino)propanenitrile is a complex organic molecule with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C17H20N4O3

- Molecular Weight : 328.37 g/mol

- IUPAC Name : this compound

The compound features a tetrahydropyrimidine core with multiple functional groups that contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of pyrimidine compounds possess significant antimicrobial properties. The trioxo group may enhance the interaction with microbial enzymes, inhibiting their growth.

- Anticancer Potential : Some studies suggest that similar compounds can induce apoptosis in cancer cells by disrupting cellular metabolism and promoting oxidative stress.

- Cytotoxicity : Preliminary cytotoxicity assays indicate that this compound may affect cell viability in certain cancer cell lines, warranting further investigation into its mechanisms.

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in nucleic acid synthesis or metabolic pathways within pathogens or cancer cells.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound can lead to cellular damage and apoptosis in targeted cells.

Case Studies and Research Findings

A review of existing literature highlights several key studies:

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds featuring the pyrimidine structure exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. For example, it has shown promising results in inhibiting cell growth and inducing apoptosis in tumor cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

Research has demonstrated that derivatives of pyrimidine compounds can exhibit antimicrobial activity. The compound's structure suggests potential interactions with microbial enzymes or cell membranes, leading to inhibition of growth in bacteria and fungi. This application is particularly relevant in the development of new antibiotics .

Enzyme Inhibition

The compound may function as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies on similar pyrimidine derivatives have shown they can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition could be leveraged in designing treatments for diseases characterized by rapid cell proliferation .

Pesticide Development

The structural characteristics of the compound suggest potential use as a pesticide or herbicide. Compounds with similar frameworks have been noted for their ability to disrupt biochemical pathways in pests, leading to effective pest management strategies without harming beneficial insects .

Plant Growth Regulation

Research indicates that certain pyrimidine derivatives can act as plant growth regulators (PGRs). The application of this compound could enhance crop yield by promoting growth or resistance to environmental stressors .

Polymer Synthesis

The unique chemical properties of the compound allow it to be utilized in the synthesis of polymers with specific functionalities. Its incorporation into polymer matrices could enhance mechanical properties or introduce bioactivity, making it suitable for biomedical applications such as drug delivery systems .

Nanotechnology

In nanotechnology, the compound can serve as a precursor for nanoparticles with tailored properties. These nanoparticles can be used in drug delivery, imaging, or as catalysts in chemical reactions due to their high surface area and reactivity .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

A comparative analysis of key structural and functional attributes is provided in Table 1.

Table 1: Structural and Functional Comparison

Research Findings and Trends

- Crystallography : SHELX-based refinement () is critical for resolving complex heterocycles like the pyrrolo-pyrimidine derivative . The target compound’s planar trioxotetrahydropyrimidinylidene system may favor crystallographic disorder if synthesized.

- Biological Activity : Pyrazolo-triazine derivatives () show promise in antimicrobial studies, though the target compound’s nitrile group may confer distinct pharmacokinetics.

- Thermodynamic Stability : The trioxo core in the target compound may exhibit lower thermal stability compared to pyrimidinetriones () due to tautomeric flexibility.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-((4-((1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)phenyl)(methyl)amino)propanenitrile?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Formation of the trioxotetrahydropyrimidinylidene core via Claisen-Schmidt condensation between 1,3-dimethylbarbituric acid and an aldehyde derivative (e.g., 4-(methylamino)benzaldehyde) under acidic conditions .

- Step 2 : Introduction of the nitrile group via nucleophilic substitution or cyanoethylation using acrylonitrile derivatives. Reaction optimization may require catalysts like Pd(OAc)₂ or base-mediated conditions (e.g., K₂CO₃ in DMF) .

- Purity Control : Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol.

Q. How can structural integrity and purity be confirmed for this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at N1/N3, nitrile resonance at ~110 ppm) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomeric forms (e.g., enol-keto equilibrium in the trioxopyrimidine moiety) .

- HPLC-MS : Monitor purity (>95%) and detect side products (e.g., unreacted intermediates) .

Q. What are the key reactivity features of the trioxotetrahydropyrimidinylidene moiety?

- Reactivity Insights :

- The conjugated enone system undergoes Michael additions with nucleophiles (e.g., amines, thiols) .

- The nitrile group participates in cycloaddition reactions (e.g., Huisgen click chemistry) or hydrolysis to carboxylic acids under acidic conditions .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

- Approach :

- Use DFT calculations (B3LYP/6-31G*) to predict transition states for key steps (e.g., Claisen-Schmidt condensation).

- Solvent effects can be modeled via COSMO-RS to identify ideal reaction media (e.g., DMF vs. THF) .

Q. How to resolve contradictory spectroscopic data for tautomeric forms of the trioxopyrimidine core?

- Case Study : Discrepancies in ¹H NMR signals (e.g., enol vs. keto forms) can arise from solvent polarity or temperature.

- Solutions :

- Variable-temperature NMR (VT-NMR) to track tautomer equilibria.

- IR spectroscopy to identify carbonyl stretching frequencies (e.g., ~1700 cm⁻¹ for keto form) .

Q. What strategies enhance the compound’s bioactivity in enzyme inhibition studies?

- Design Principles :

- Modify the phenylmethylamino group to improve target binding (e.g., fluorination for enhanced lipophilicity).

- Replace the nitrile with bioisosteres (e.g., tetrazole) to modulate metabolic stability .

- Experimental Validation :

- Enzyme kinetics (Km/Vmax) and molecular docking (AutoDock Vina) to assess inhibitor potency .

Q. How to address low yields in the final cyanoethylation step?

- Troubleshooting :

- Screen bases (e.g., DBU vs. Et₃N) to minimize side reactions.

- Use anhydrous conditions and degassed solvents to prevent nitrile hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.